1H-Inden-1-one, 6-methoxy-2-methyl-
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Overview
Description
1H-Inden-1-one, 6-methoxy-2-methyl- is a chemical compound with the molecular formula C11H12O2 It is a derivative of indanone, characterized by the presence of a methoxy group at the 6th position and a methyl group at the 2nd position of the indenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Inden-1-one, 6-methoxy-2-methyl- can be achieved through several methods. One common approach involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, followed by reduction to alcohol and dehydration to yield nitromethylindene. This intermediate is then hydrogenated over palladium on carbon to produce the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of high-vacuum sublimation and crystallization from methanol to obtain pure 6-methoxy-1H-indanone .
Chemical Reactions Analysis
Types of Reactions: 1H-Inden-1-one, 6-methoxy-2-methyl- undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Manganese dioxide in carbon tetrachloride.
Reduction: Palladium on carbon as a catalyst.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted indenone derivatives .
Scientific Research Applications
1H-Inden-1-one, 6-methoxy-2-methyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Inden-1-one, 6-methoxy-2-methyl- involves its interaction with specific molecular targets and pathways. For example, as an acetylcholine esterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of treating Alzheimer’s disease.
Comparison with Similar Compounds
6-Methoxy-1H-indanone: A closely related compound with similar structural features.
5,6-Dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one: Another derivative with additional methoxy groups and a methylene bridge.
1-(6-Methoxy-2,3-dihydro-1H-inden-5-yl)methanamine: A compound with a methanamine group instead of a methyl group.
Uniqueness: 1H-Inden-1-one, 6-methoxy-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
52102-75-7 |
---|---|
Molecular Formula |
C11H10O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
6-methoxy-2-methylinden-1-one |
InChI |
InChI=1S/C11H10O2/c1-7-5-8-3-4-9(13-2)6-10(8)11(7)12/h3-6H,1-2H3 |
InChI Key |
KRYCZVJUJXUMLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C1=O)C=C(C=C2)OC |
Origin of Product |
United States |
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